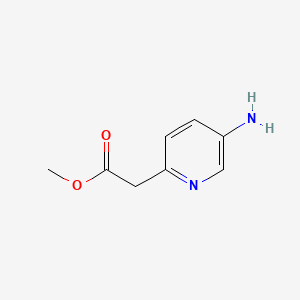

Methyl 2-(5-aminopyridin-2-yl)acetate

Overview

Description

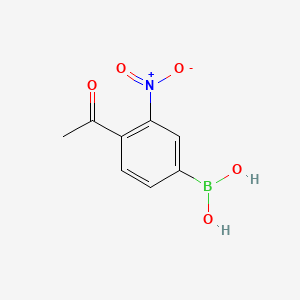

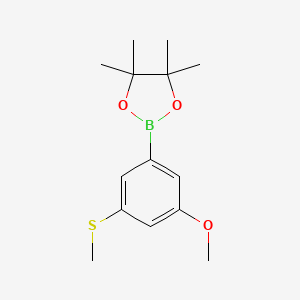

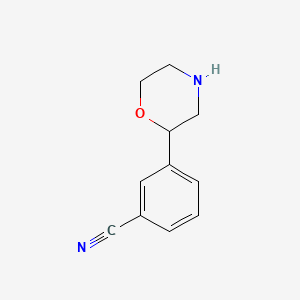

“Methyl 2-(5-aminopyridin-2-yl)acetate” is a chemical compound with the molecular formula C8H10N2O2 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “this compound” is based on its molecular formula C8H10N2O2 . Aminopyridines exist in three isomeric forms: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine . The presence of heteroatoms in the pyridine ring is important for coordination with metals .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 166.18 g/mol . It is a liquid at room temperature . The compound’s InChI code is 1S/C8H10N2O2/c1-12-8(11)4-7-3-2-6(9)5-10-7/h2-3,5H,4,9H2,1H3 .Scientific Research Applications

1. Intermediary in Heterocyclic Synthesis

Methyl 2-(5-aminopyridin-2-yl)acetate and its derivatives are significant in the synthesis of various heterocyclic compounds. For instance, they are used as intermediates in synthesizing diazaindenes, a class of compounds with a wide range of chemical and pharmacological properties. Diazaindenes are synthesized from aminopyridines through reactions that may involve ring opening and the formation of aminopyridyl ketones or aminopyridine carboxylic acids (Clark & Parrick, 1974). Additionally, aminopyridines are used to cyclize to oxazolo[4,5-c]pyridines and imidazo[4,5-c]pyridines, demonstrating their versatility as building blocks in heterocyclic chemistry (Katner & Brown, 1990).

2. Synthesis of Complex Molecules

This compound is instrumental in synthesizing complex molecules. For example, it's involved in the synthesis of 2-aminopyridines and Meldrum’s acid in the presence of aryl glyoxals or aryl aldehydes, demonstrating the compound's utility in complex chemical reactions and the formation of novel structures (Asadi et al., 2021).

3. Coordination Chemistry and Catalysis

The compound is significant in coordination chemistry, especially in studies related to energy balance and coordination behavior with metal carbonyls. For example, research has been conducted on the coordination of this compound derivatives with tungsten carbonyl, providing insights into the energy balance and coordination tendencies of these molecules (Stringfield & Shepherd, 2003).

4. Environmental and Biological Applications

The compound and its derivatives have been explored for their biological and environmental applications. Novel 2-amino-3-cyanopyridine derivatives bearing the 5-imidazopyrazole nucleus were synthesized using this compound, showing potential in biological activities against pathogenic stains of bacteria and fungi, as well as antitubercular and antioxidant activities (Kalaria et al., 2014). Additionally, the compound's derivatives have been used to synthesize environmentally benign small-molecule ligands for treating human inflammatory diseases and various biomedical applications (Elinson et al., 2014).

properties

IUPAC Name |

methyl 2-(5-aminopyridin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-12-8(11)4-7-3-2-6(9)5-10-7/h2-3,5H,4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASOLLHQOYJTNQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=NC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-Ditosyl-2,6-diazaspiro[3.3]heptane](/img/structure/B597764.png)

![(2S)-2-azido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid;cyclohexanamine](/img/structure/B597766.png)

![2-((Benzyloxy)carbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B597784.png)